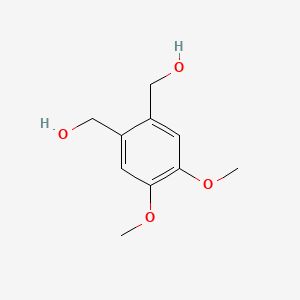

4,5-Dimethoxy-phthalyl alcohol

Descripción

4,5-Dimethoxy-phthalyl alcohol is a benzyl alcohol derivative featuring methoxy groups at the 4- and 5-positions of the aromatic ring. These compounds share a benzyl alcohol backbone with varying substituents, influencing their reactivity, solubility, and applications in fields like organic synthesis and photochemistry.

Propiedades

IUPAC Name |

[2-(hydroxymethyl)-4,5-dimethoxyphenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-4,11-12H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADGZQFGPHEKLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CO)CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00317625 | |

| Record name | NSC319477 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22943-99-3 | |

| Record name | NSC319477 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC319477 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-phthalyl alcohol typically involves the nitration of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate is then subjected to reduction and cyclization reactions to yield the desired product . The reaction conditions are generally mild, and the process can be scaled up for industrial production.

Industrial Production Methods

Industrial production of 4,5-Dimethoxy-phthalyl alcohol follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. The use of advanced catalytic systems and continuous flow reactors can further improve the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4,5-Dimethoxy-phthalyl alcohol undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding aldehydes or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens and sulfonyl chlorides are employed under specific conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, aldehydes, ketones, and substituted phthalyl alcohols .

Aplicaciones Científicas De Investigación

4,5-Dimethoxy-phthalyl alcohol has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4,5-Dimethoxy-phthalyl alcohol involves its interaction with specific molecular targets and pathways. For instance, in photochemical reactions, the compound undergoes photoinduced conversion to nitroso derivatives, which can be studied using time-resolved UV-vis spectroscopy . The presence of methoxy groups influences the photoreactivity and stability of the compound.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 4,5-Dimethoxy-2-nitrobenzyl alcohol and other benzyl alcohol derivatives, highlighting structural features, physicochemical properties, and applications:

Structural and Functional Analysis

- 4,5-Dimethoxy-2-nitrobenzyl alcohol : The nitro group at the 2-position introduces strong electron-withdrawing effects, lowering electron density on the aromatic ring. This enhances stability under light exposure, making it suitable for photolabile protecting groups in organic synthesis .

- 3,5-Dimethoxy-4-hydroxybenzyl alcohol : The hydroxyl group at the 4-position provides a site for hydrogen bonding and redox reactions, suggesting utility in antioxidant formulations or natural product isolation .

- 4-Methylbenzyl alcohol : The methyl group increases hydrophobicity and volatility compared to methoxy-substituted analogs, favoring its use in industrial solvents or fragrance intermediates .

Physicochemical Properties

- Melting Points : Nitro-substituted derivatives (e.g., 4,5-Dimethoxy-2-nitrobenzyl alcohol) typically exhibit higher melting points due to stronger intermolecular interactions.

- Solubility : Methoxy and hydroxy groups improve water solubility, while methyl groups enhance organic solvent compatibility.

Actividad Biológica

4,5-Dimethoxy-phthalyl alcohol is a compound of interest due to its potential biological activities. This article aims to summarize current research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

4,5-Dimethoxy-phthalyl alcohol is a derivative of phthalic acid, characterized by two methoxy groups attached to the aromatic ring. Its chemical formula is .

Biological Activity Overview

Research indicates that 4,5-Dimethoxy-phthalyl alcohol exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which is crucial for combating oxidative stress in biological systems.

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, potentially reducing inflammation-related diseases.

- Cytotoxicity Against Cancer Cells : Preliminary results indicate cytotoxic effects on certain cancer cell lines, suggesting a potential role in cancer therapy.

The mechanisms through which 4,5-Dimethoxy-phthalyl alcohol exerts its biological effects include:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound may protect cells from oxidative damage.

- Modulation of Enzyme Activity : It may influence the activity of enzymes involved in inflammation and cancer progression.

- Gene Expression Regulation : The compound could affect the expression of genes related to apoptosis and cell proliferation.

Antioxidant Activity

A study evaluated the antioxidant capacity of various compounds including 4,5-Dimethoxy-phthalyl alcohol using the DPPH assay. Results indicated a significant reduction in DPPH absorbance at increasing concentrations of the compound, showcasing its strong antioxidant properties (Table 1).

| Concentration (µg/mL) | DPPH Absorbance (517 nm) |

|---|---|

| 25 | 0.80 |

| 50 | 0.65 |

| 100 | 0.45 |

| 200 | 0.20 |

Anti-inflammatory Effects

In vitro studies on human cell lines demonstrated that treatment with 4,5-Dimethoxy-phthalyl alcohol resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential utility in managing inflammatory conditions.

Cytotoxicity Studies

Research involving various cancer cell lines revealed that 4,5-Dimethoxy-phthalyl alcohol exhibited dose-dependent cytotoxic effects. For instance, at a concentration of 100 µM, significant cell death was observed in MDA-MB-231 breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 75 |

| HeLa | 90 |

| A549 | 110 |

Case Studies

- Case Study on Antioxidant Effects : A clinical trial investigated the effects of antioxidants including 4,5-Dimethoxy-phthalyl alcohol on patients with chronic inflammatory diseases. Results indicated improved biomarkers for oxidative stress after supplementation.

- Cancer Treatment Exploration : A preclinical study assessed the efficacy of combining traditional chemotherapy with 4,5-Dimethoxy-phthalyl alcohol in mice models bearing tumors. The combination therapy resulted in enhanced tumor regression compared to chemotherapy alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.